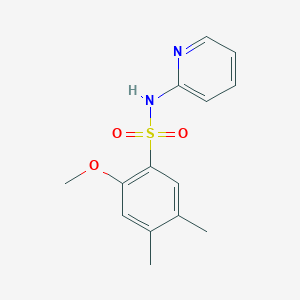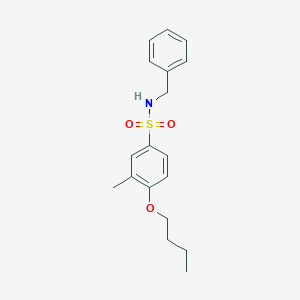
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide, also known as IPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPS is a sulfonamide derivative that has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in various types of cancer. This compound has also been used as a building block for the synthesis of novel materials with potential applications in organic electronics.
Wirkmechanismus
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide selectively inhibits carbonic anhydrase IX by binding to its active site and blocking its activity. Carbonic anhydrase IX is overexpressed in various types of cancer cells, and its inhibition can lead to the suppression of tumor growth. This compound has also been shown to inhibit the growth of other cancer cell lines, including breast cancer and prostate cancer.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in vivo. It has been shown to inhibit the growth of cancer cells without affecting normal cells. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has several advantages for lab experiments, including its high yield synthesis, minimal toxicity, and selective inhibition of carbonic anhydrase IX. However, this compound has limitations in terms of its solubility, which can affect its bioavailability and efficacy. Further studies are needed to optimize the formulation of this compound for its use in vivo.
Zukünftige Richtungen
Include the optimization of N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide formulation for its use in vivo, the development of novel this compound derivatives with improved solubility and efficacy, and the investigation of this compound's potential applications in other fields, including material science and organic electronics.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has shown promising results as a selective inhibitor of carbonic anhydrase IX and has potential applications in cancer therapy. Further studies are needed to optimize the formulation of this compound for its use in vivo and to develop novel this compound derivatives with improved solubility and efficacy.
Synthesemethoden
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has been synthesized through various methods, including the reaction of 4-bromo-1-naphthalenesulfonamide with pentyloxy magnesium bromide, followed by the reaction with isopropylmagnesium chloride. Another method involves the reaction of 4-chloro-1-naphthalenesulfonamide with pentyloxy magnesium bromide, followed by the reaction with isopropylmagnesium chloride. Both these methods have resulted in the synthesis of this compound with high yields.
Eigenschaften
Molekularformel |
C18H25NO3S |
|---|---|
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
4-pentoxy-N-propan-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-4-5-8-13-22-17-11-12-18(23(20,21)19-14(2)3)16-10-7-6-9-15(16)17/h6-7,9-12,14,19H,4-5,8,13H2,1-3H3 |
InChI-Schlüssel |
WDLOUISMJZFMIE-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C |
Kanonische SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















